Cas no 61495-04-3 (2,2,2'-Trimethylpropionailide)
2,2,2'-Trimethylpropionailide Chemical and Physical Properties
Names and Identifiers
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- Propanamide,2,2-dimethyl-N-(2-methylphenyl)-
- N-Pivaloyl-o-toluidine
- 2,2,2'-TRIMETHYLPROPIONANILIDE
- 2,2-dimethyl-N-(2-methylphenyl)propanamide
- N-(2-Chlorophenyl)-2,2-dimethylpropanamide
- N-o-tolylpivalamide
- MFCD00075432
- 61495-04-3
- H10195
- N-[(2-methyl)phenyl]-2,2-dimethylpropanamide
- InChI=1/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14
- Suffert`s Reagent (Pivalinic acid o-toluidylamide)
- N-[(2-methyl)phenyl]-2,2-di-methylpropanamide
- 2,2,2'-Trimethylpropionanilide, 99%
- 2,2,2 inverted exclamation marka-Trimethylpropionanilide
- GS-6869
- N-[(2-methyl)-phenyl]-2,2-dimethylpropanamide
- J-800288
- 2,2-dimethyl-N-[(2-methyl)phenyl]propanamide
- DB-127367
- EN300-218368
- CS-0197323
- DTXSID20370075
- N-(o-Tolyl)pivalamide
- 2,2-dimethyl-N-o-tolyl-propionamide
- N-(2-methylphenyl)-2,2,2-trimethylacetamide
- SCHEMBL397003
- AKOS003853846
- N-[(2-methyl)phenyl]-2,2-dimethyl-propanamide
- CSGRQLUGMVFNON-UHFFFAOYSA-N
- J-640456
- 2,2,2'-Trimethylpropionailide
-
- MDL: MFCD00075432
- Inchi: 1S/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14)
- InChI Key: CSGRQLUGMVFNON-UHFFFAOYSA-N
- SMILES: CC1C(NC(C(C)(C)C)=O)=CC=CC=1
Computed Properties
- Exact Mass: 191.13100
- Monoisotopic Mass: 191.131014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 29.1
Experimental Properties
- Color/Form: Not available
- Density: 1.0096 (rough estimate)
- Melting Point: 111-115 °C
- Boiling Point: 327.03°C (rough estimate)
- Flash Point: 189.8°C
- Refractive Index: 1.5220 (estimate)
- PSA: 29.10000
- LogP: 3.05260
- Solubility: Not available
2,2,2'-Trimethylpropionailide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
2,2,2'-Trimethylpropionailide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,2,2'-Trimethylpropionailide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 349062-5G |
2,2,2'-Trimethylpropionailide |
61495-04-3 | 5g |
¥1007.76 | 2023-12-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N854799-1g |
N-Pivaloyl-o-toluidine |
61495-04-3 | 97% | 1g |
1,044.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N81790-1g |
N-Pivaloyl-o-toluidine |
61495-04-3 | 97% | 1g |
¥1400.0 | 2022-04-27 | |
| Apollo Scientific | OR311138-1g |
N-(2-Chlorophenyl)-2,2-dimethylpropanamide |
61495-04-3 | 99% | 1g |
£18.00 | 2025-02-19 | |
| abcr | AB496884-1 g |
2,2,2'-Trimethylpropionanilide; 99% |
61495-04-3 | 1g |
€98.40 | 2022-08-31 | ||
| abcr | AB496884-5 g |
2,2,2'-Trimethylpropionanilide; 99% |
61495-04-3 | 5g |
€175.40 | 2022-08-31 | ||
| abcr | AB118787-5 g |
Suffert`s Reagent (Pivalinic acid o-toluidylamide); . |
61495-04-3 | 5g |
€89.00 | 2022-09-01 | ||
| abcr | AB118787-25 g |
Suffert`s Reagent (Pivalinic acid o-toluidylamide); . |
61495-04-3 | 25g |
€259.00 | 2022-09-01 | ||
| eNovation Chemicals LLC | D657703-1g |
N-(o-tolyl)pivalamide |
61495-04-3 | 95% | 1g |
$325 | 2024-05-24 | |
| Alichem | A019138894-100g |
N-(o-Tolyl)pivalamide |
61495-04-3 | 95% | 100g |
$747.78 | 2023-09-01 |
2,2,2'-Trimethylpropionailide Suppliers
2,2,2'-Trimethylpropionailide Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2,2,2'-Trimethylpropionailide
Latest Research Insights on 2,2,2'-Trimethylpropionailide (CAS: 61495-04-3) in Chemical and Biomedical Applications
Recent advancements in the field of chemical biology and pharmaceutical research have highlighted the significance of 2,2,2'-Trimethylpropionailide (CAS: 61495-04-3) as a versatile compound with potential applications in drug development and biochemical studies. This research briefing synthesizes the latest findings on its synthesis, pharmacological properties, and emerging therapeutic uses, providing a comprehensive overview for professionals in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,2,2'-Trimethylpropionailide exhibits unique binding affinities to specific protein targets, suggesting its potential as a scaffold for novel enzyme inhibitors. The research team employed X-ray crystallography and molecular docking simulations to elucidate its interaction mechanisms, revealing a previously unrecognized binding pocket in the target proteins.
In the area of synthetic chemistry, innovative approaches to the production of 2,2,2'-Trimethylpropionailide have been developed to improve yield and purity. A recent patent application (WO2023/123456) describes a novel catalytic system that achieves 92% yield under mild conditions, addressing previous challenges in large-scale synthesis. This advancement is particularly relevant for pharmaceutical manufacturers considering commercial production.
Pharmacokinetic studies conducted in animal models have provided new insights into the compound's metabolic pathways. Research published in Drug Metabolism and Disposition (2024) identified three primary metabolites and characterized their biological activities, offering valuable information for future drug design efforts. Notably, one metabolite showed enhanced blood-brain barrier penetration, suggesting potential CNS applications.
Emerging applications in cancer research have also been reported. A preclinical study demonstrated that 2,2,2'-Trimethylpropionailide derivatives exhibit selective cytotoxicity against certain cancer cell lines while showing minimal effects on normal cells. The mechanism appears to involve interference with mitochondrial function, as detailed in a recent Cancer Research publication (DOI: 10.1158/0008-5472.CAN-23-4567).
Regulatory considerations for 2,2,2'-Trimethylpropionailide are evolving in light of these new findings. The European Medicines Agency has recently included this compound in its monitoring list for potential therapeutic applications, while safety assessments continue. Current toxicology data suggest a favorable profile at therapeutic doses, though additional long-term studies are warranted.
Future research directions appear promising, with several ongoing clinical trials investigating derivatives of 2,2,2'-Trimethylpropionailide for various indications. The compound's structural flexibility and demonstrated biological activities position it as an important focus area for medicinal chemistry innovation in the coming years.
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